molecular formula C16H11ClF3N3OS B11511368 5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11511368
M. Wt: 385.8 g/mol
InChI Key: KPWOGMDFXLJTAH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a triazole ring, a chlorinated methoxyphenyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of both a triazole ring and trifluoromethyl group enhances its reactivity and versatility in various scientific and industrial contexts.

Properties

Molecular Formula

C16H11ClF3N3OS

Molecular Weight

385.8 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11ClF3N3OS/c1-24-13-6-5-10(17)8-12(13)14-21-22-15(25)23(14)11-4-2-3-9(7-11)16(18,19)20/h2-8H,1H3,(H,22,25)

InChI Key

KPWOGMDFXLJTAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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